molecular formula C13H15BBrFO3 B8237676 4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8237676
M. Wt: 328.97 g/mol
InChI Key: FTYDLEQWLJFIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a bromine atom, a fluorine atom, and a dioxaborolane group attached to a benzaldehyde core. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the benzaldehyde ring.

    Dioxaborolane Formation: The attachment of the dioxaborolane group to the benzaldehyde ring.

These steps are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its role as a boronic acid derivative in coupling reactions. The boron atom in the dioxaborolane group facilitates the formation of carbon-carbon bonds by participating in transmetalation with palladium catalysts . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The dioxaborolane group also provides stability and facilitates its use in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDLEQWLJFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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